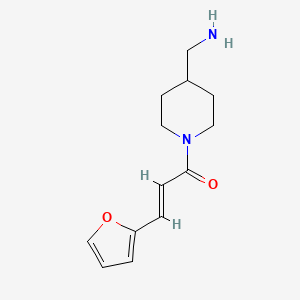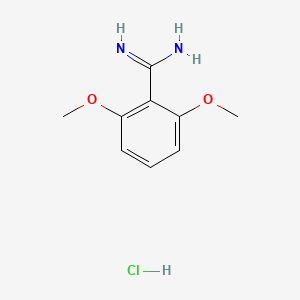
2,6-二甲氧基苯甲脒盐酸盐
描述
作用机制
实验室实验的优点和局限性
2,6-Dimethoxy-benzamidine hydrochloride has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Moreover, it has a low toxicity and is stable under normal laboratory conditions. However, 2,6-Dimethoxy-benzamidine hydrochloride has some limitations. It has a limited solubility in water, which can affect its ability to interact with proteins and enzymes. Moreover, 2,6-Dimethoxy-benzamidine hydrochloride can undergo hydrolysis under certain conditions, which can affect its stability and activity.
未来方向
There are several future directions for 2,6-Dimethoxy-benzamidine hydrochloride research. One potential area of research is the development of novel 2,6-Dimethoxy-benzamidine hydrochloride-based compounds with improved activity and selectivity. Another area of research is the use of 2,6-Dimethoxy-benzamidine hydrochloride as a fluorescent probe to study protein-ligand interactions in real-time. Moreover, 2,6-Dimethoxy-benzamidine hydrochloride can be used as a tool to study the structure and function of enzymes, including their active sites and catalytic mechanisms. Overall, 2,6-Dimethoxy-benzamidine hydrochloride has significant potential for use in various fields of scientific research.
科学研究应用
抗氧化活性
2,6-二甲氧基苯甲脒盐酸盐: 由于其潜在的抗氧化特性而被研究。抗氧化剂由于其能够中和自由基,从而阻止氧化应激导致细胞损伤,因此在研究中至关重要。 可以通过各种体外分析来评估该化合物清除自由基和螯合金属离子的功效,例如总抗氧化能力和金属螯合活性测试 .
抗菌应用
包括2,6-二甲氧基苯甲脒盐酸盐在内的苯甲脒衍生物的抗菌活性引起了人们的极大兴趣。可以针对一系列革兰氏阳性菌和革兰氏阴性菌测试这些化合物,以确定它们作为抗菌剂的潜力。 可以将它们的有效性与标准对照药物进行比较,以评估它们在开发新的抗菌疗法中的潜在用途 .
化学合成
在化学合成领域,2,6-二甲氧基苯甲脒盐酸盐作为合成更复杂分子的中间体。它在构建具有潜在生物活性的新型化合物中的作用是研究的一个重要领域。 探索该化合物的反应性和它可以转化为其他有用结构的条件,以扩展药物发现的化学空间 .
材料科学
2,6-二甲氧基苯甲脒盐酸盐在材料科学中的应用包括开发具有增强性能的新材料。将其纳入聚合物或涂层中,可能导致材料具有改善的稳定性、耐降解性或新颖的功能。 该领域的研究集中在该化合物在分子水平上改变材料性能的能力 .
分析化学
在分析化学中,2,6-二甲氧基苯甲脒盐酸盐可以用作各种分析方法中的试剂或标准品。其明确定义的结构和性质使其适合用于校准曲线、分析物定量和方法开发。 研究可能涉及它在光谱学、色谱法或其他分析技术中的应用,以提高测量的准确性和精密度 .
抗炎研究
包括2,6-二甲氧基苯甲脒盐酸盐在内的苯甲脒衍生物,因其抗炎活性而被探索。该化合物对炎症通路的效应,例如抑制 5-脂氧合酶 (5-LOX) 等酶,正在被研究。 这项研究对治疗炎症性疾病和开发新的抗炎药物具有意义 .
生化分析
Biochemical Properties
2,6-Dimethoxy-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial for studying the function and regulation of proteases in different biological processes. The compound’s ability to bind to the active sites of enzymes and inhibit their activity makes it a valuable tool in biochemical research .
Cellular Effects
2,6-Dimethoxy-benzamidine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific proteases involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins. These changes in cellular processes highlight the compound’s potential in studying cell biology and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethoxy-benzamidine hydrochloride involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to the active sites of enzymes, particularly proteases, and inhibiting their activity. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, 2,6-Dimethoxy-benzamidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethoxy-benzamidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dimethoxy-benzamidine hydrochloride remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of proteases and other enzymes, resulting in prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxy-benzamidine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as inflammation or tissue damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in preclinical studies .
Metabolic Pathways
2,6-Dimethoxy-benzamidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for its biotransformation and elimination from the body. Understanding the metabolic pathways of 2,6-Dimethoxy-benzamidine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 2,6-Dimethoxy-benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms of 2,6-Dimethoxy-benzamidine hydrochloride is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
2,6-Dimethoxy-benzamidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
2,6-dimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQMRUMYMSHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



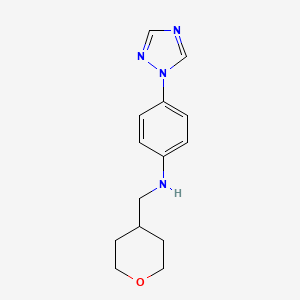

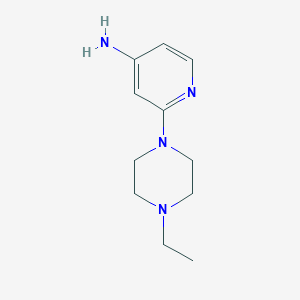
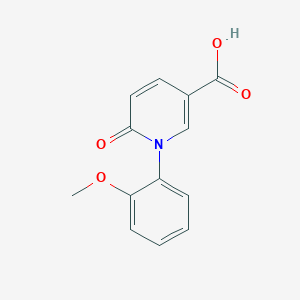
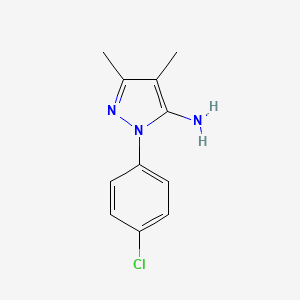
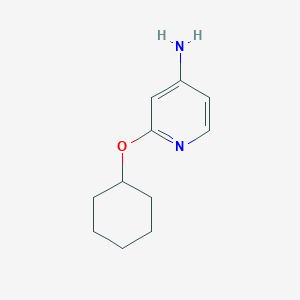
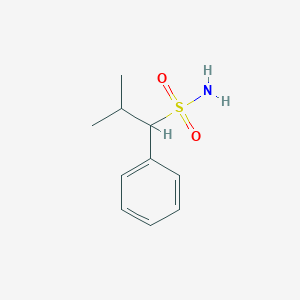


amine](/img/structure/B1453819.png)
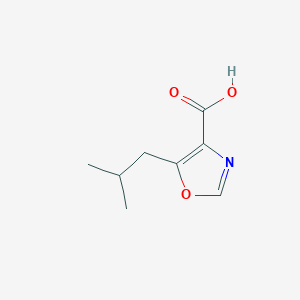
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
